

"physicochemical properties of vinyl chloride monomer"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vinyl Chloride

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An In-depth Technical Guide on the Physicochemical Properties of **Vinyl Chloride** Monomer

Introduction

Vinyl chloride monomer (VCM), a colorless gas at ambient temperature and pressure, is a crucial industrial chemical primarily used in the production of poly**vinyl chloride** (PVC).[1][2] Its high volatility and reactivity necessitate a thorough understanding of its physicochemical properties for safe handling, effective use in polymerization processes, and assessment of its environmental and health impacts. This technical guide provides a comprehensive overview of the core physicochemical properties of VCM, detailed experimental protocols for their determination, and insights into its metabolic pathway. The information is intended for researchers, scientists, and professionals in drug development and chemical safety.

Physicochemical Properties of Vinyl Chloride Monomer

The fundamental physicochemical properties of **vinyl chloride** monomer are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of Vinyl Chloride Monomer

Property	Value	References
Chemical Formula	C ₂ H ₃ Cl	[3]
Molecular Weight	62.50 g/mol	[2][4]
CAS Number	75-01-4	[3]
Physical State	Gas at room temperature	[1][4]
Color	Colorless	[2][4]
Odor	Faintly sweet, ethereal	[2][4]
Odor Threshold	~3,000 ppm in air	[5]
Boiling Point	-13.4 °C (7.9 °F)	[3][4]
Melting Point	-153.8 °C (-244.8 °F)	[4][6]
Density (liquid)	0.9106 g/cm ³ at 20 °C	[4]
Vapor Density	2.16 - 2.21 (air = 1)	[2][4]

Table 2: Thermodynamic and Solubility Properties of Vinyl Chloride Monomer

Property	Value	References
Vapor Pressure	2,530 mmHg at 20 °C	[4]
2,600 mmHg at 25 °C	[4]	
Henry's Law Constant	0.0278 (atm·m ³)/mol at 24.8 °C	[4]
Water Solubility	2,763 mg/L at 25 °C	[4]
0.11 wt% at 20°C	[1]	
Solubility in Organic Solvents	Soluble in ethanol, ether, carbon tetrachloride, benzene, hydrocarbons, and oils.[3][4]	
Log Octanol-Water Partition Coefficient (Log Kow)	1.38 - 1.46	[4]

Table 3: Safety and Flammability Properties of Vinyl Chloride Monomer

Property	Value	References
Flash Point	-78 °C (-108 °F) (closed cup)	[4]
Autoignition Temperature	472 °C (882 °F)	[4]
Flammability Limits in Air	3.6 - 33% by volume	[4]
Carcinogenicity	Known human carcinogen	[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **vinyl chloride** monomer are provided below. Given that VCM is a gas at standard conditions, these protocols are adapted for a volatile, liquefiable gas.

Determination of Boiling Point by Simple Distillation

This method is adapted for a substance that is a gas at room temperature and must be handled as a condensed liquid.

- Apparatus:
 - Simple distillation apparatus (distilling flask, condenser, receiving flask)
 - Low-temperature thermometer
 - Heating mantle
 - Cooling bath (e.g., dry ice/acetone slurry)
 - Source of compressed liquid **vinyl chloride**
 - Flow meter and control valve
- Procedure:

- Assemble the distillation apparatus in a well-ventilated fume hood.
- Place the receiving flask in a cooling bath to ensure the distillate remains condensed.
- Carefully condense a small amount (e.g., 5-10 mL) of liquid **vinyl chloride** into the distilling flask from the compressed gas cylinder. This must be done at low temperature to avoid rapid boiling.
- Add a few boiling chips to the distilling flask to ensure smooth boiling.
- Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
- Gently heat the distilling flask using the heating mantle.
- Record the temperature when the vapor temperature stabilizes as the liquid is actively boiling and condensing in the receiving flask. This stable temperature is the boiling point.
[1]
- Record the ambient atmospheric pressure.

Determination of Vapor Pressure by the Static Method

This method measures the pressure of the vapor in equilibrium with its liquid phase at a specific temperature.

- Apparatus:
 - Isoteniscope or a similar static vapor pressure apparatus
 - Thermostatically controlled water or oil bath
 - Pressure measuring device (manometer)
 - Vacuum pump
 - Sample of pure liquid **vinyl chloride**
- Procedure:

- Introduce a small amount of liquid VCM into the sample bulb of the isoteniscope, which has been pre-cooled.
- Freeze the sample with liquid nitrogen and evacuate the apparatus to remove any dissolved gases.
- Seal the apparatus and allow the sample to thaw. Repeat the freeze-pump-thaw cycle several times to ensure all non-condensable gases are removed.
- Place the sample bulb in the thermostatic bath and allow it to reach thermal equilibrium at the desired temperature.
- The vapor pressure of the VCM will depress the level of the mercury in the manometer. Adjust the external pressure until the levels are equal.
- The external pressure at this point is equal to the vapor pressure of the sample at that temperature.
- Repeat the measurement at various temperatures to obtain a vapor pressure curve.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol is adapted for a volatile substance and requires careful handling to prevent loss of the analyte.

- Apparatus:
 - Gas-tight glass syringes or vials with PTFE-lined septa
 - Constant temperature shaker bath
 - Gas chromatograph with a flame ionization detector (GC-FID)
 - Pure **vinyl chloride** gas
 - Degassed, deionized water

- Procedure:
 - Add a known volume of deionized water to a series of gas-tight vials.
 - Inject a known, excess amount of liquid or gaseous **vinyl chloride** into the vials. The presence of a headspace with undissolved VCM is necessary to ensure saturation.
 - Seal the vials immediately.
 - Place the vials in a constant temperature shaker bath and agitate them for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
 - After equilibration, allow the vials to stand undisturbed for a period to allow for phase separation (if any liquid VCM was added).
 - Carefully withdraw an aliquot of the aqueous phase using a gas-tight syringe.
 - Analyze the concentration of **vinyl chloride** in the aqueous sample using a pre-calibrated GC-FID system.
 - The measured concentration represents the aqueous solubility at that temperature.

Determination of Octanol-Water Partition Coefficient (Log Kow) by the Slow-Stirring Method

This method is preferred for volatile compounds as it minimizes the formation of emulsions.

- Apparatus:
 - Jacketed glass vessel with a stopcock at the bottom
 - PTFE-coated magnetic stir bar
 - Constant temperature circulating bath
 - Gas chromatograph (GC)
 - n-Octanol (pre-saturated with water)

- Water (pre-saturated with n-octanol)
- **Vinyl chloride**
- Procedure:
 - Add known volumes of water-saturated n-octanol and octanol-saturated water to the vessel.
 - Introduce a known amount of **vinyl chloride** into the system. This can be done by dissolving it in the octanol phase first.
 - Stir the mixture slowly using the magnetic stir bar. The stirring speed should be sufficient to mix the phases but not so fast as to create an emulsion.
 - Maintain a constant temperature using the circulating bath.
 - Allow the system to equilibrate over an extended period (can be several days for hydrophobic compounds).
 - Periodically, stop stirring, allow the phases to separate, and take samples from both the aqueous and octanol phases.
 - Analyze the concentration of **vinyl chloride** in each phase using a suitable analytical method like GC.
 - Equilibrium is reached when the concentrations in both phases remain constant over time.
 - The Kow is calculated as the ratio of the equilibrium concentration in the octanol phase to the equilibrium concentration in the aqueous phase.^[8]

Analysis of Vinyl Chloride in Air: NIOSH Method 1007

This method is used for the determination of **vinyl chloride** in workplace air.^[9]

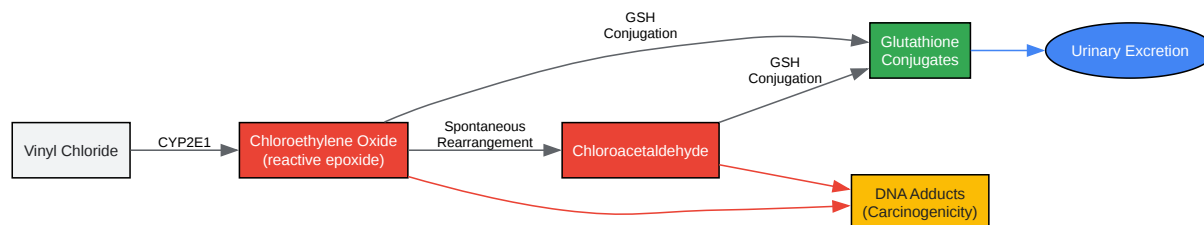
- Sampling:
 - A personal sampling pump is calibrated to a flow rate of 0.05 L/min.

- Two solid sorbent tubes (coconut shell charcoal, 150 mg each) are connected in series.[\[3\]](#)
[\[10\]](#)
- The ends of the tubes are broken, and they are attached to the sampling pump.
- Air is drawn through the tubes for a specified time (15 to 100 minutes) for a total sample volume of 0.7 to 5 L.[\[3\]](#)
- After sampling, the tubes are separated, capped, and sent to the laboratory for analysis.
- Sample Preparation and Analysis:
 - The charcoal from the front and back sections of each tube is transferred to separate vials.
 - 1.0 mL of carbon disulfide is added to each vial for desorption.[\[9\]](#)
 - The vials are allowed to stand for 30 minutes with occasional agitation.[\[9\]](#)
 - A 5 µL aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (GC-FID).
 - The GC is operated under specific conditions (e.g., column type, temperatures, gas flows) as detailed in the method.[\[3\]](#)
 - The concentration of **vinyl chloride** is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentration.[\[9\]](#)

Visualizations

Metabolic Activation of Vinyl Chloride

The primary route of **vinyl chloride** metabolism occurs in the liver via cytochrome P450 enzymes.[\[11\]](#) It is metabolized to the highly reactive epoxide, chloroethylene oxide, which can then rearrange to form chloroacetaldehyde.[\[11\]](#)[\[12\]](#) These reactive metabolites are detoxified through conjugation with glutathione.[\[11\]](#)

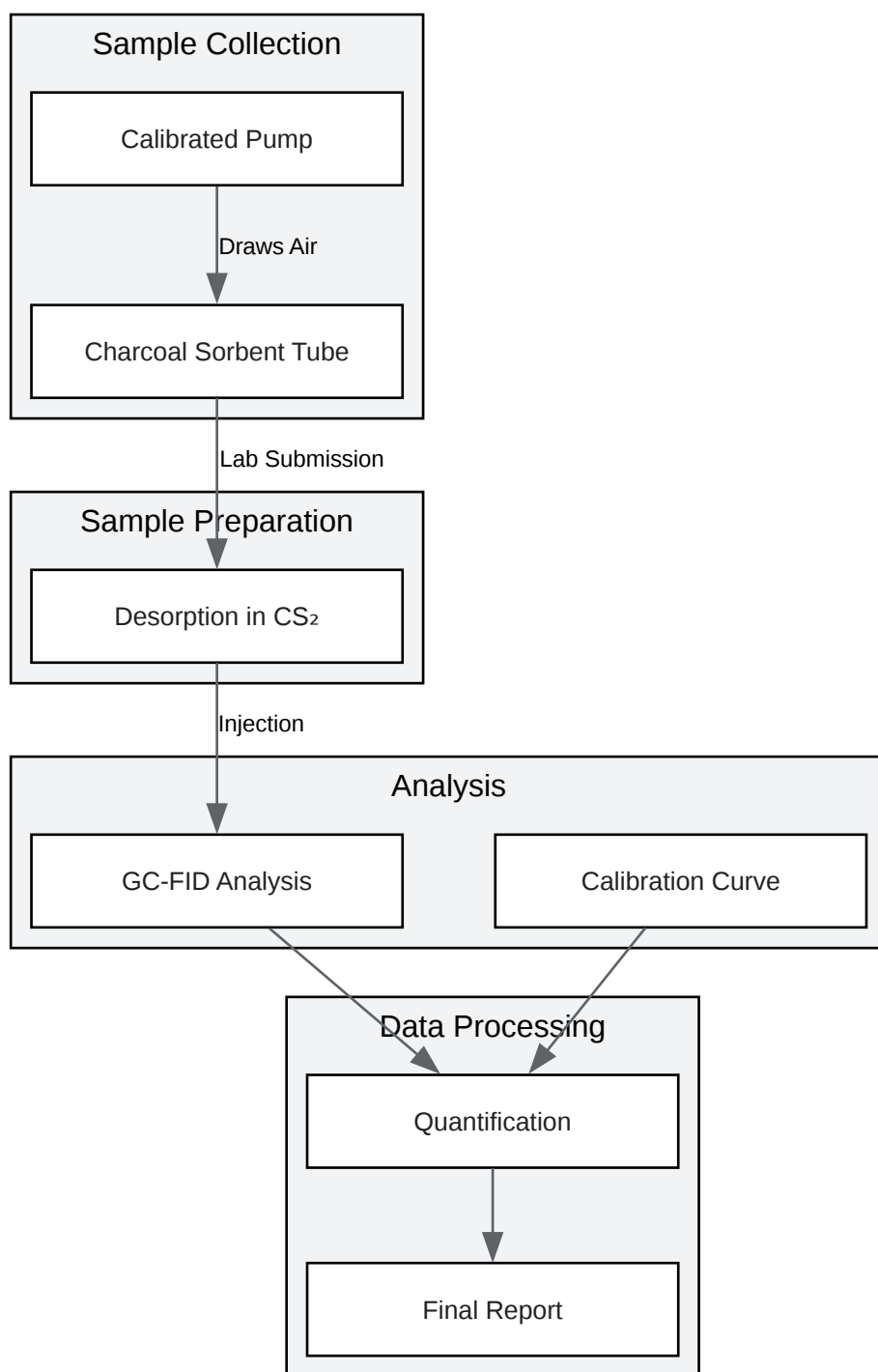


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Caption: Metabolic pathway of **vinyl chloride** in the liver.

Experimental Workflow for VCM Air Analysis

The general workflow for analyzing **vinyl chloride** in air samples involves several key stages, from sample collection to final data reporting, as outlined in standard methods like NIOSH 1007.



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Caption: General workflow for **vinyl chloride** air sample analysis.

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- To cite this document: BenchChem. ["physicochemical properties of vinyl chloride monomer"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610161#physicochemical-properties-of-vinyl-chloride-monomer]

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